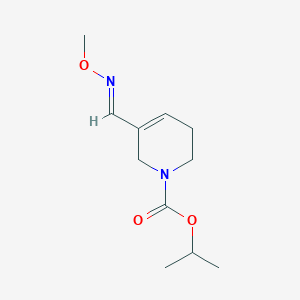![molecular formula C8H13NO B137568 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone CAS No. 126343-99-5](/img/structure/B137568.png)
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, also known as ABE, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. ABE has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. In
Scientific Research Applications
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a unique structure and mechanism of action that make it a promising candidate for further study. One potential application of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is in the development of new treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which is involved in the reward pathway of the brain. This makes 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone a potential candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction.
Mechanism of Action
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone works by binding to the nicotinic acetylcholine receptor and modulating its activity. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
Biochemical and Physiological Effects
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a number of biochemical and physiological effects. One of the key effects of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is its ability to modulate the activity of the nicotinic acetylcholine receptor. This receptor is involved in the reward pathway of the brain and is responsible for the release of dopamine, a neurotransmitter that is associated with pleasure and reward. By modulating the activity of this receptor, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone can help to reduce cravings and withdrawal symptoms in individuals with addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its unique structure and mechanism of action. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs and treatments. However, one limitation of using 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in lab experiments is its potential toxicity. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to be toxic in high doses, which could limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. One potential area of research is in the development of new drugs and treatments for addiction and substance abuse. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has been found to have a high affinity for the nicotinic acetylcholine receptor, which makes it a promising candidate for the development of new drugs that could help to reduce cravings and withdrawal symptoms in individuals with addiction. Another potential area of research is in the development of new methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone. By developing new and more efficient methods for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, researchers could help to make this compound more widely available for scientific research. Finally, future research could focus on the potential applications of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone in other areas of medicine, such as the treatment of neurological disorders or cancer.
Conclusion
In conclusion, 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, or 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, is a bicyclic ketone compound that has been of interest in scientific research due to its potential applications in the development of new drugs and treatments. 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone has a unique structure and mechanism of action that make it a promising candidate for further study. By exploring the synthesis method of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research, we can gain a deeper understanding of this promising compound and its potential applications in medicine and science.
Synthesis Methods
The synthesis of 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone involves the reaction of a bicyclic amine compound with an appropriate ketone reagent. One common method for synthesizing 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone is through the reaction of norbornene with ethyl glyoxylate in the presence of a Lewis acid catalyst such as boron trifluoride. This reaction yields 1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone as a white crystalline solid with a high degree of purity.
properties
CAS RN |
126343-99-5 |
|---|---|
Product Name |
1-(1-Azabicyclo[2.2.1]heptan-3-yl)ethanone |
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(1-azabicyclo[2.2.1]heptan-3-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3 |
InChI Key |
CLXGHNZEURAQTI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CN2CCC1C2 |
Canonical SMILES |
CC(=O)C1CN2CCC1C2 |
synonyms |
Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




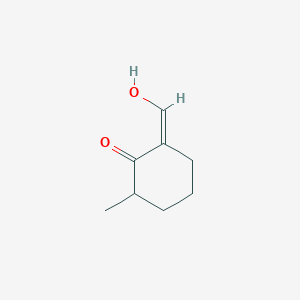
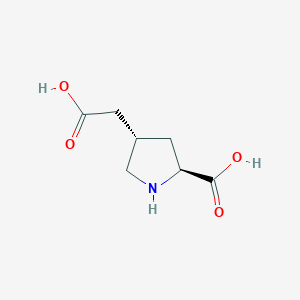

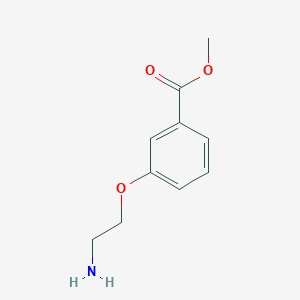
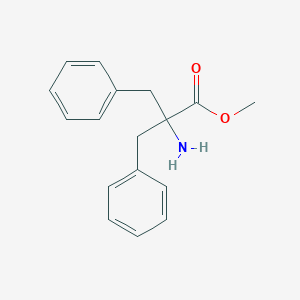

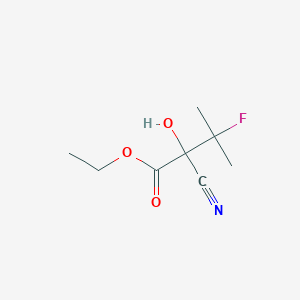




![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
